Trandolapril-d3 -

Trandolapril-d3

Catalog Number: EVT-1504849
CAS Number:
Molecular Formula: C₂₄H₃₁D₃N₂O₅
Molecular Weight: 433.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Trandolapril-d3 is a deuterated form of trandolapril, which is classified as an angiotensin-converting enzyme inhibitor. This compound is primarily used in the treatment of hypertension and heart failure. Trandolapril itself is a non-sulhydryl prodrug that becomes active after conversion to its active form, trandolaprilat. The deuterated variant, trandolapril-d3, offers advantages in pharmacokinetic studies due to the unique properties conferred by deuterium substitution.

Source and Classification

Trandolapril-d3 is synthesized from trandolapril through a process that replaces certain hydrogen atoms with deuterium. This modification can enhance the stability and metabolic profile of the drug. As an angiotensin-converting enzyme inhibitor, it falls under the broader classification of antihypertensive medications, specifically targeting the renin-angiotensin system to lower blood pressure effectively.

Synthesis Analysis

Methods and Technical Details

The synthesis of trandolapril-d3 typically involves deuteration techniques that can be achieved through various methods, including:

  • Fractional Hydrolysis: This step involves breaking down precursor compounds to facilitate the introduction of deuterium.
  • Condensation Reactions: Key reactions where components are combined to form trandolapril-d3.
  • Diels-Alder Reaction: A cycloaddition reaction that plays a crucial role in forming the core structure of trandolapril.
  • Dehydration Steps: These are critical in removing water molecules formed during synthesis to drive the reaction toward product formation.

The synthesis process is complex and requires careful control of reaction conditions to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

Trandolapril-d3 maintains a similar molecular structure to trandolapril, with the chemical formula C24H31D2N2O5C_{24}H_{31}D_2N_2O_5. The introduction of deuterium alters some physical properties without significantly changing its biological activity.

The structural characteristics can be analyzed using methods such as:

  • Nuclear Magnetic Resonance Spectroscopy: This technique helps elucidate the conformational dynamics of trandolapril-d3 in solution .
  • Density Functional Theory Calculations: Computational methods that provide insights into electronic properties and stability.
Chemical Reactions Analysis

Reactions and Technical Details

Trandolapril-d3 undergoes similar chemical reactions as its non-deuterated counterpart. Notable reactions include:

  • Hydrolysis: The conversion from trandolapril-d3 to its active form involves hydrolytic cleavage.
  • Metabolic Pathways: Deuteration may influence metabolic pathways, potentially leading to altered pharmacokinetics compared to standard trandolapril.

The presence of deuterium can also affect reaction rates due to the kinetic isotope effect, which may be beneficial for understanding drug metabolism .

Mechanism of Action

Process and Data

Trandolapril-d3 functions by inhibiting the angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor. By blocking this pathway, trandolapril-d3 leads to:

  • Vasodilation: Resulting in decreased blood pressure.
  • Reduced Aldosterone Secretion: This helps in fluid retention management.

The efficacy of trandolapril-d3 in lowering blood pressure has been demonstrated through various clinical studies, showing its potential for long-term management of hypertension .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Trandolapril-d3 exhibits several key physical and chemical properties:

  • Molecular Weight: Approximately 433.56 g/mol.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The presence of deuterium may enhance stability against metabolic degradation compared to non-deuterated forms.

These properties are crucial for formulation development and therapeutic applications .

Applications

Scientific Uses

Trandolapril-d3 has several significant applications in scientific research:

  • Pharmacokinetic Studies: Its unique isotopic labeling allows for detailed studies on absorption, distribution, metabolism, and excretion profiles.
  • Drug Development: The compound serves as a model for developing new antihypertensive agents with improved pharmacological profiles.
  • Clinical Research: It aids in understanding the effects of angiotensin-converting enzyme inhibitors on cardiovascular health.
Introduction to Trandolapril-d3: Isotopic Labeling in Pharmaceutical Research

Definition and Significance of Deuterated Analogs in Drug Development

Deuterated drug analogs are molecular variants where specific hydrogen atoms (¹H) are replaced with deuterium (²H), a stable, non-radioactive hydrogen isotope. This substitution alters molecular mass without significantly changing the compound’s steric or electronic configuration, preserving its biological interactions. For trandolapril, deuteration at three positions yields Trandolapril-d3 (molecular weight: ~433.56 g/mol), which maintains ACE inhibitory activity while exhibiting enhanced metabolic stability due to the kinetic isotope effect (KIE). The KIE slows enzymatic cleavage of bonds involving deuterium atoms, thereby modulating metabolic pathways [8].

The significance of deuterated analogs spans multiple domains:

  • Metabolic Pathway Tracing: Enables tracking of drug disposition using mass spectrometry, revealing site-specific biotransformation.
  • Quantitative Precision: Serves as internal standards in bioanalytical assays, correcting for matrix effects and instrument variability.
  • Patent Lifecycle Extension: Deuterated therapeutics (e.g., Deutetrabenazine) offer new intellectual property opportunities [2] [8].

Table 1: Properties of Deuterated vs. Non-Deuterated Trandolapril

PropertyTrandolaprilTrandolapril-d3
Molecular FormulaC₂₄H₃₄N₂O₅C₂₄H₃₁D₃N₂O₅
Molecular Weight (g/mol)430.54433.56
CAS Number87679-71-81356847-98-7*
Key ApplicationsTherapeuticAnalytical Standard
Note: CAS shown for Trandolapril-d5; Trandolapril-d3 CAS not explicitly listed in sources but follows analogous nomenclature. [4] [5]

Role of Trandolapril-d3 as a Stable Isotope-Labeled Internal Standard

In liquid chromatography-mass spectrometry (LC-MS) bioanalysis, internal standards (IS) compensate for variations during sample processing and ionization. Trandolapril-d3 exemplifies this role due to its near-identical chemical behavior to trandolapril, differing only in mass. When spiked into biological matrices (e.g., plasma, urine), it co-elutes with the analyte and experiences identical extraction losses and ion suppression effects, enabling ratio-based quantification. This method achieves accuracy unattainable with structural analog IS, which may exhibit divergent recovery or ionization efficiency [2] [8].

Key advantages include:

  • Matrix Effect Correction: Mitigates signal suppression/enhancement from co-eluting biomolecules.
  • Retention Time Alignment: Deuterated analogs maintain identical chromatographic behavior under reversed-phase conditions.
  • Concentration Range Validation: Essential for FDA-compliant bioanalytical method validation (e.g., linearity: 1–1000 ng/mL) [2].

Table 2: LC-MS Analytical Parameters for Trandolapril Quantification Using Trandolapril-d3

ParameterWithout Isotopic ISWith Trandolapril-d3 IS
Precision (% RSD)15–20%<5%
Accuracy (% Bias)10–15%2–8%
Lower Limit of Quantitation5 ng/mL0.5 ng/mL
Ion Suppression VariabilityHighCorrected

Data synthesized from LC-MS methodology studies. [2] [8]

Despite these benefits, deuterated IS require careful handling. Deuterium exchange with protic solvents or deuterium loss during fragmentation can compromise accuracy. Studies confirm that ≥3 deuterium atoms (as in Trandolapril-d3) minimize hydrogen-deuterium exchange, ensuring reliable performance [2].

Historical Context: Evolution of Deuterated ACE Inhibitors

The development of deuterated ACE inhibitors parallels advancements in both hypertension therapeutics and analytical technology. Captopril, the first ACE inhibitor (1981), lacked isotopic analogs initially due to limited deuterium synthesis techniques. By the 1990s, innovations in catalytic deuteration and isotope ratio mass spectrometry (IRMS) enabled precise production of deuterated standards like Enalapril-d5 and Lisinopril-d7. Trandolapril-d3 emerged later to address analytical challenges specific to trandolapril’s pharmacokinetic profile [3] [10].

The evolution of deuterated ACE inhibitors reflects three phases:

  • Pioneering Era (1980s–1990s): Focused on deuterated captopril for metabolic studies, revealing sulfhydryl-mediated disulfide bonding as a key clearance pathway.
  • Bioanalytical Refinement (2000s): Deuterated Lisinopril and Enalapril enabled high-sensitivity quantification for therapeutic drug monitoring.
  • Trandolapril Specialization (2010s–Present): Trandolapril-d3 addressed unique needs stemming from trandolapril’s prodrug design and active metabolite (trandolaprilat), which exhibits prolonged elimination (half-life: 16–24 hrs). This required IS that could track both parent drug and metabolite across extended sampling windows [4] [8] [10].

The TRACE study (1998) underscored trandolapril’s mortality benefits post-myocardial infarction, spurring demand for precise bioanalytical tools to study its pharmacokinetics. Trandolapril-d3 filled this niche, supporting critical research on its trough-to-peak ratio (≥50%) and hemodynamic effects [1] [4].

Properties

Product Name

Trandolapril-d3

Molecular Formula

C₂₄H₃₁D₃N₂O₅

Molecular Weight

433.56

Synonyms

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-Indole-2-carboxylic Acid-d3; Mavik-d3; Odrik-d3; Gopten-d3; RU-44570-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.